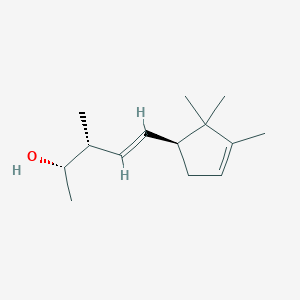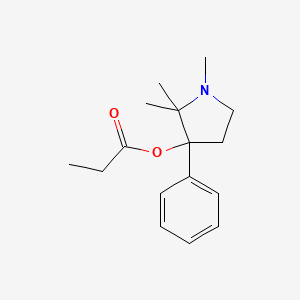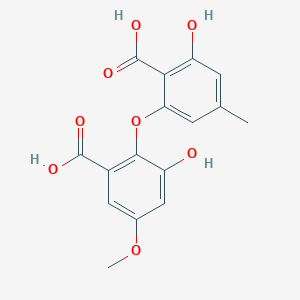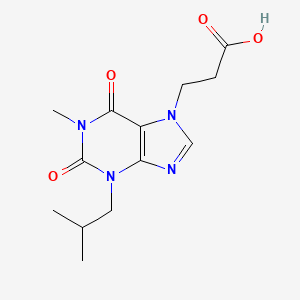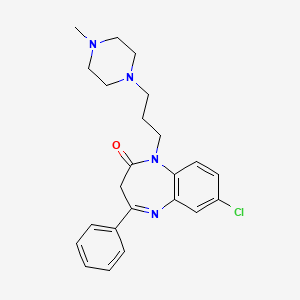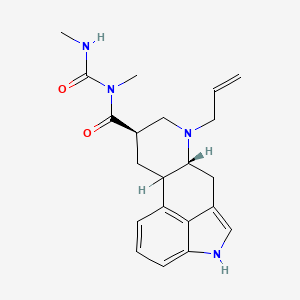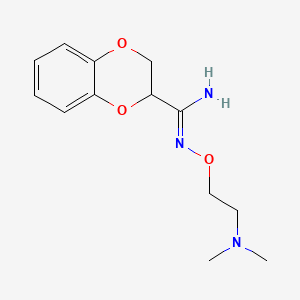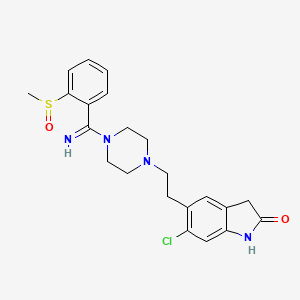
S-Methyl-dihydro-zip-SO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl-dihydro-zip-SO is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of S-Methyl-dihydro-ziprasidone, which is known for its biological activities. This compound is particularly noted for its role in metabolic studies and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl-dihydro-zip-SO typically involves the oxidation of S-Methyl-dihydro-ziprasidone. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the sulfoxide form . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product. The scalability of the process is achieved through continuous flow reactors and automated systems that monitor and adjust reaction conditions in real-time.
Analyse Chemischer Reaktionen
Types of Reactions
S-Methyl-dihydro-zip-SO undergoes various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives using strong oxidizing agents.
Reduction: Reduction back to S-Methyl-dihydro-ziprasidone using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the sulfoxide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products Formed
Sulfone Derivatives: Formed through further oxidation.
Reduced Forms: S-Methyl-dihydro-ziprasidone, achieved through reduction reactions.
Wissenschaftliche Forschungsanwendungen
S-Methyl-dihydro-zip-SO has a wide range of applications in scientific research:
Chemistry: Used as a model compound in oxidation-reduction studies and as a precursor for synthesizing other derivatives.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of S-Methyl-dihydro-zip-SO involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The compound’s sulfoxide group plays a crucial role in its binding affinity and selectivity towards these receptors, influencing its pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Methyl-dihydro-ziprasidone: The parent compound, known for its antipsychotic properties.
ZIP Sulfoxide: Another sulfoxide derivative with similar chemical properties.
N-Dealkyl ZIP Sulfone: A related compound formed through metabolic pathways.
Uniqueness
S-Methyl-dihydro-zip-SO stands out due to its specific sulfoxide group, which imparts unique chemical reactivity and biological activity. Its ability to undergo selective oxidation and reduction reactions makes it a valuable compound for various applications in research and industry.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various scientific fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study, with promising implications for future research and development.
Eigenschaften
CAS-Nummer |
194280-90-5 |
|---|---|
Molekularformel |
C22H25ClN4O2S |
Molekulargewicht |
445.0 g/mol |
IUPAC-Name |
6-chloro-5-[2-[4-(2-methylsulfinylbenzenecarboximidoyl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C22H25ClN4O2S/c1-30(29)20-5-3-2-4-17(20)22(24)27-10-8-26(9-11-27)7-6-15-12-16-13-21(28)25-19(16)14-18(15)23/h2-5,12,14,24H,6-11,13H2,1H3,(H,25,28) |
InChI-Schlüssel |
HPOSSXUVDXJKJW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=CC=CC=C1C(=N)N2CCN(CC2)CCC3=C(C=C4C(=C3)CC(=O)N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



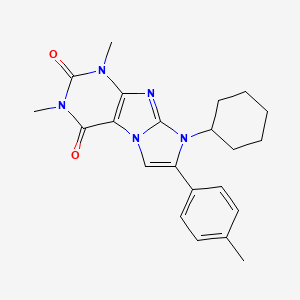
![(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12754811.png)

